molecular formula C24H18N4O2 B2644988 2-(4-Ethylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one CAS No. 1207032-34-5

2-(4-Ethylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one

Cat. No.: B2644988
CAS No.: 1207032-34-5
M. Wt: 394.434
InChI Key: WXEJJBBOVLKXNT-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a heterocyclic compound featuring a 1,2-dihydroisoquinolin-1-one core substituted with a 4-ethylphenyl group at position 2 and a 1,2,4-oxadiazole ring at position 2. This scaffold combines rigidity from the isoquinolinone core with hydrogen-bonding capabilities via the oxadiazole and pyridine groups, making it a candidate for targeting enzymes or receptors in therapeutic contexts.

Properties

IUPAC Name

2-(4-ethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O2/c1-2-16-9-11-18(12-10-16)28-15-21(19-7-3-4-8-20(19)24(28)29)23-26-22(27-30-23)17-6-5-13-25-14-17/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXEJJBBOVLKXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a nitrile under acidic or basic conditions.

    Coupling with the pyridinyl group: The oxadiazole intermediate is then coupled with a pyridinyl derivative using a palladium-catalyzed cross-coupling reaction.

    Formation of the dihydroisoquinolinone core: The final step involves the cyclization of the intermediate with an appropriate precursor to form the dihydroisoquinolinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(4-Ethylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural motifs with several analogs reported in the evidence:

Compound Core Structure Key Substituents Notable Features
Target compound 1,2-Dihydroisoquinolin-1-one 4-Ethylphenyl, pyridinyl-oxadiazole Rigid core; π-π stacking potential; pyridine enhances polarity
4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (46) Benzoimidazol-2-one Chlorophenethyl-oxadiazole Flexible phenethyl chain; chloro substituent may improve lipophilicity
4-(3-((4′-(Trifluoromethyl)-biphenyl)methyl)-1,2,4-oxadiazol-5-yl)-benzoimidazol-2-one (47, 48) Benzoimidazol-2-one Trifluoromethyl-biphenyl-methyl-oxadiazole Fluorine atoms enhance metabolic stability; biphenyl increases steric bulk
1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-tetrahydroquinolin-4-yl]pyrrolidin-2-one Tetrahydroquinoline Nitrophenyl, phenyl-oxazole Nitro group may reduce solubility; oxazole offers hydrogen-bonding sites
3-((3-(4-(Isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-oxadiazol-5-yl)methyl-imidazolidine-2,4-dione Imidazolidine-2,4-dione Isobutylsulfonyl-phenoxy, trifluoromethyl, morpholinoethyl Sulfonyl and morpholino groups improve solubility; complex substituent array

Functional Group Impact

  • Oxadiazole vs. Oxazole : The 1,2,4-oxadiazole in the target compound offers greater metabolic stability than the 1,2-oxazole in ’s analog, which is prone to ring-opening reactions .
  • Aromatic Substitutents: The 4-ethylphenyl group balances lipophilicity and steric bulk, contrasting with ’s chlorophenethyl (more lipophilic) and ’s sulfonylphenoxy (more polar) groups .

Biological Activity

The compound 2-(4-Ethylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Dihydroisoquinoline core : This structure is often associated with various pharmacological activities.
  • Pyridine and oxadiazole moieties : These heterocycles contribute to the compound's biological properties, particularly in enzyme inhibition and receptor interaction.

Molecular Formula

The molecular formula of the compound is C19H19N3OC_{19}H_{19}N_{3}O.

Anticancer Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant anticancer properties. For instance, derivatives of oxadiazole have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. In a study involving similar compounds, it was found that they effectively inhibited RET kinase activity, which is crucial in several cancers .

Enzyme Inhibition

The compound's structure suggests potential inhibition of key enzymes involved in various biological pathways. For example:

  • Kinase Inhibition : The presence of the pyridine and oxadiazole rings can enhance binding affinity to kinase targets. In vitro assays demonstrated that related compounds inhibited RET kinase with moderate to high potency .
  • COX Inhibition : Studies on similar heterocyclic compounds have shown they can selectively inhibit cyclooxygenase enzymes (COX-I and COX-II), which are involved in inflammatory processes .

Neuropharmacological Effects

Given the dihydroisoquinoline core's association with neuroactivity, there is potential for this compound to exhibit effects on neurotransmitter systems. Compounds with similar structures have been investigated for their roles in modulating dopamine and serotonin receptors, suggesting possible applications in treating neurological disorders.

Case Studies

  • RET Kinase Inhibition :
    • A series of compounds were synthesized based on the oxadiazole framework. One compound (I-8) showed strong inhibition of RET kinase at low micromolar concentrations (IC50 values around 0.1 µM) in cellular assays .
  • Inflammatory Response :
    • In a study assessing anti-inflammatory properties, derivatives similar to our compound displayed significant inhibition of COX-II with IC50 values ranging from 0.52 to 22.25 µM, indicating a promising therapeutic index for inflammatory diseases .

Comparative Activity Table

Compound NameTarget EnzymeIC50 (µM)Mechanism of Action
2-(4-Ethylphenyl)-4-[3-(pyridin-3-yl)...RET Kinase~0.1Competitive inhibition
4-Chloro-3-(5-(pyridin-3-yl)-1,2,4...COX-II0.52Non-selective inhibition
Related Oxadiazole DerivativeVarious Kinases0.5 - 10Multiple pathways affecting cell growth

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